molecular formula C17H18N2O3S B273309 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole

2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole

Cat. No. B273309
M. Wt: 330.4 g/mol
InChI Key: HVOLZCNBSSALQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole is a chemical compound with potential applications in scientific research. It is a sulfonyl imidazole derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to bind to and inhibit the activity of specific enzymes. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been studied for its potential use in treating conditions such as Alzheimer's disease and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments include its specificity for certain enzymes and its potential to affect various physiological processes. However, its limitations include the need for careful dosing and potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. Some possible areas of focus include further studies on its effects on cancer cells, its potential use in treating neurodegenerative diseases, and its role in modulating the immune response. Additionally, new synthesis methods and modifications to the compound could lead to improved specificity and reduced toxicity.

Synthesis Methods

The synthesis of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-propoxynaphthalene-1-sulfonyl chloride with 2-amino-4-methylimidazole in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in important cellular signaling pathways.

properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C17H18N2O3S/c1-3-12-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-10-18-13(19)2/h4-11H,3,12H2,1-2H3

InChI Key

HVOLZCNBSSALQD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C

Origin of Product

United States

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